molecular formula C18H20N4O4 B13710833 2-(2,6-Dioxopiperidin-3-yl)-4-(3-methylpiperazin-1-yl)isoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-4-(3-methylpiperazin-1-yl)isoindoline-1,3-dione

Cat. No.: B13710833
M. Wt: 356.4 g/mol
InChI Key: UALDMNPVBDCZRL-UHFFFAOYSA-N
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Description

This compound belongs to the isoindoline-1,3-dione class, featuring a 2,6-dioxopiperidin-3-yl group at the 2-position and a 3-methylpiperazine substituent at the 4-position. The dioxopiperidine moiety is a hallmark of immunomodulatory imide drugs (IMiDs), enabling binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex .

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-methylpiperazin-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H20N4O4/c1-10-9-21(8-7-19-10)12-4-2-3-11-15(12)18(26)22(17(11)25)13-5-6-14(23)20-16(13)24/h2-4,10,13,19H,5-9H2,1H3,(H,20,23,24)

InChI Key

UALDMNPVBDCZRL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-(3-methylpiperazin-1-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach might include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinyl and Piperazinyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like piperidine and methylpiperazine.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-(3-methylpiperazin-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Amino and Hydroxy Derivatives
  • 4-Amino analog: 2-(2,6-Dioxopiperidin-3-yl)-4-aminoisoindoline-1,3-dione () lacks the piperazine ring, reducing steric bulk and altering hydrogen-bonding capacity. This substitution is common in early-stage PROTACs but may limit cellular permeability due to higher polarity .
  • 4-Hydroxy analog : 2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione () is synthesized via cyclization of 4-hydroxyisobenzofuran-1,3-dione. The hydroxyl group enhances solubility but may reduce metabolic stability compared to the methylpiperazine group .
Piperazine and Piperidine Derivatives
  • 4-Piperazin-1-yl analog : 2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione () shares the piperazine core but lacks the 3-methyl group. The methyl group in the target compound likely improves lipophilicity and resistance to oxidative metabolism .

Halogenated and Aromatic Substitutions

  • However, fluorine substitution may reduce synthetic accessibility compared to piperazine derivatives .
  • Benzylamino derivatives: Patented compounds like 2-(2,6-Dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione () feature bulky aromatic groups for hematologic cancer treatment. The target compound’s methylpiperazine offers a balance between potency and minimized off-target effects .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Piperazin-1-yl Analog 4-Hydroxy Analog PEGylated Analog (12a)
Molecular Weight ~350–370 g/mol* 342.35 g/mol 287.27 g/mol (free base) 359 g/mol
LogP Moderate (estimated 1.5–2) Lower (∼1.0) Low (∼0.5) High (∼2.5–3.5)
Solubility Moderate in DMSO High (piperazine protonation) High (hydroxy group) Low (PEG hydrophobicity)
Metabolic Stability Improved (3-methyl group) Moderate Low (hydroxyl oxidation) Variable (PEG-dependent)

*Estimated based on structural analogs.

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